N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
The primary targets of N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
This compound interacts with its targets by binding to and activating the calcium-sensing and T1R1/T1R3 receptors . This activation induces stronger umami and kokumi tastes .
Biochemical Pathways
The activation of the calcium-sensing and T1R1/T1R3 receptors triggers a series of biochemical reactions that enhance the perception of umami and kokumi tastes . The downstream effects of these pathways result in a significant enhancement of these tastes.
Result of Action
The molecular and cellular effects of this compound’s action result in a significant enhancement of the kokumi, umami, and salt tastes . The degree of enhancement is 66.4%, 56.6%, and 26.2%, respectively .
Biochemical Analysis
Biochemical Properties
The role of N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide in biochemical reactions is not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethoxybenzylamine with 4-ethylphenol to form an intermediate, which is then reacted with pyrimidine derivatives under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: Various amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares structural similarities but differs in its functional groups and overall reactivity.
Piperidine Derivatives: A broad class of compounds with diverse biological activities and synthetic applications.
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-19-5-8-22(9-6-19)35-26-16-25(29-18-30-26)31-13-11-20(12-14-31)27(32)28-17-21-7-10-23(33-2)15-24(21)34-3/h5-10,15-16,18,20H,4,11-14,17H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYOMHKCRMHSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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